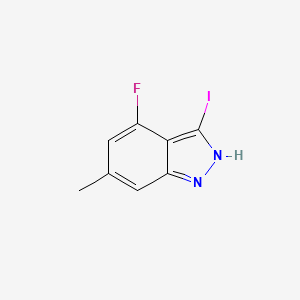

4-fluoro-3-iodo-6-methyl-2H-indazole

説明

BenchChem offers high-quality 4-fluoro-3-iodo-6-methyl-2H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-3-iodo-6-methyl-2H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-fluoro-3-iodo-6-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIN2/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHVURAVXLLWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646502 | |

| Record name | 4-Fluoro-3-iodo-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-16-7 | |

| Record name | 4-Fluoro-3-iodo-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

preparation of 4-fluoro-3-iodo-6-methyl-2H-indazole

The preparation of 4-fluoro-3-iodo-6-methyl-1H-indazole (often referred to in tautomeric equilibrium as the 2H-isomer depending on the specific binding context or nomenclature convention) is a critical workflow in the synthesis of kinase inhibitors, particularly for targets like VEGFR or specific tyrosine kinases where the indazole core mimics the adenine ring of ATP.[1]

This guide details the synthesis of the core scaffold starting from 3,5-difluorotoluene or the commercially available 2,6-difluoro-4-methylbenzaldehyde .[1]

Part 1: Strategic Retrosynthesis & Tautomerism

Retrosynthetic Analysis

To access the highly functionalized 4-fluoro-3-iodo-6-methylindazole core, we employ a convergent strategy that minimizes late-stage functional group manipulation.

-

Target: 4-Fluoro-3-iodo-6-methyl-1H-indazole.[1]

-

Disconnection 1 (C3-I Bond): The iodine is installed last via electrophilic aromatic substitution on the pre-formed indazole.[1] This avoids compatibility issues during ring closure.[1]

-

Disconnection 2 (Pyrazole Ring): The indazole core is formed via a hydrazine-mediated nucleophilic aromatic substitution (

) on a hydrazone intermediate.[1] -

Starting Material: 2,6-Difluoro-4-methylbenzaldehyde .[1][2][3][4][5][6][][8][9][10] This precursor places the fluorine atoms exactly where needed: one serves as the leaving group for ring closure, and the other remains as the C4-fluoro substituent.[1]

Critical Note on Tautomerism (1H vs. 2H)

Indazoles exist in a tautomeric equilibrium between the 1H (benzenoid) and 2H (quinonoid) forms.[1]

-

Thermodynamics: In the solid state and non-polar solvents, the 1H-tautomer is generally more stable by ~2-4 kcal/mol due to aromaticity preservation in the benzene ring.[1]

-

Nomenclature: While the prompt specifies "2H-indazole," the unsubstituted synthetic product is isolated as a single solid (typically the 1H form).[1] In solution, it equilibrates. If a specific N2-alkylated derivative is required (e.g., 2-methyl-2H-indazole), an additional alkylation step is needed.[1] This guide focuses on the synthesis of the unsubstituted parent scaffold.[1]

Part 2: Detailed Synthetic Protocol

Phase 1: Synthesis of 2,6-Difluoro-4-methylbenzaldehyde

Note: If this aldehyde is commercially available (CAS 1201597-22-9), skip to Phase 2.[1] If not, synthesis via lithiation is required.[1]

Reaction Logic: Directed ortho-lithiation (DoM) of 3,5-difluorotoluene occurs at the C4 position (between the two fluorine atoms) due to the synergistic inductive effect of the fluorine substituents, making that proton highly acidic (

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Reagents:

-

Procedure:

-

Charge the flask with 3,5-difluorotoluene in THF (0.5 M concentration).[1]

-

Cool the solution to -78 °C (acetone/dry ice bath).

-

Add n-BuLi dropwise over 30 minutes, maintaining internal temperature below -70 °C.

-

Stir at -78 °C for 1 hour to ensure complete lithiation (formation of the lithio-species).

-

Allow the mixture to warm to 0 °C over 2 hours.

-

Quench: Pour into saturated aqueous

solution. -

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[1] Dry over

, filter, and concentrate. -

Purification: Silica gel chromatography (Hexanes/EtOAc 95:5) to yield 2,6-difluoro-4-methylbenzaldehyde .[1][2][5][6][9]

-

Phase 2: Indazole Ring Formation

Reaction Logic: Hydrazine condenses with the aldehyde to form a hydrazone.[1] The amino group of the hydrazone then performs an intramolecular

Protocol:

-

Reagents:

-

Procedure:

-

Dissolve the aldehyde in THF in a pressure tube or RBF with a reflux condenser.[1]

-

Add hydrazine hydrate slowly at room temperature.[1]

-

Heat the mixture to reflux (65-80 °C) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).[1]

-

Observation: A precipitate often forms as the indazole crystallizes or as hydrazine salts accumulate.[1]

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with water and EtOAc.[1]

-

Separate layers.[1] The aqueous layer will contain excess hydrazine and fluoride salts.[1]

-

Wash the organic layer with water (2x) and brine (1x) to remove residual hydrazine.[1]

-

Dry (

) and concentrate.[1] -

Purification: Trituration with cold dichloromethane (DCM) or hexanes usually affords pure 4-fluoro-6-methyl-1H-indazole as a solid.[1]

-

Yield Target: >85%.

-

Phase 3: C3-Iodination

Reaction Logic: The C3 position of 1H-indazoles is the most nucleophilic carbon.[1] Treatment with iodine in the presence of a base (KOH) effects electrophilic iodination.[1]

Protocol:

-

Reagents:

-

Procedure:

-

Dissolve the indazole in DMF (0.2 M).[1]

-

Add KOH pellets (crushed) or solid

.[1] Stir for 10 minutes. -

Add Iodine (

) portion-wise at room temperature.[1] The reaction is typically exothermic; a water bath can be used to maintain RT.[1] -

Stir at 25 °C for 2–4 hours. Monitor by LC-MS (Target Mass: ~276 Da).[1]

-

-

Workup (Critical for Purity):

-

Dilute the reaction mixture with water (5 volumes).

-

Add 10% aqueous Sodium Thiosulfate (

) to quench excess iodine (color changes from dark brown to yellow/white).[1] -

The product usually precipitates out as a solid.[1]

-

Filtration: Filter the solid, wash copiously with water to remove DMF and inorganic salts.[1]

-

Drying: Vacuum oven at 45 °C.

-

-

Final Product: 4-Fluoro-3-iodo-6-methyl-1H-indazole .

Part 3: Reaction Pathway Visualization

The following diagram illustrates the chemical logic and workflow from the precursor to the final iodinated scaffold.

Caption: Step-wise synthetic route from 3,5-difluorotoluene to the target 3-iodoindazole scaffold.

Part 4: Analytical Characterization & Specifications

To ensure the integrity of the synthesized material, the following analytical parameters must be met.

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | > 98.0% | HPLC (254 nm) |

| Mass Spec | LC-MS (ESI+) | |

| 1H NMR | Check for disappearance of C3-H (~8.0 ppm) | DMSO-d6 |

| 19F NMR | Single peak (Ar-F) | DMSO-d6 |

Key NMR Diagnostic Signals (DMSO-d6):

-

Indazole N-H: Broad singlet at ~13.5 ppm (exchangeable).[1]

-

Aromatic C-H: Two doublets (or multiplets) corresponding to H5 and H7.[1]

-

Methyl Group: Singlet at ~2.4 ppm.[1]

-

Absence of C3-H: The proton at position 3 (usually around 8.0-8.2 ppm in the non-iodinated precursor) must be absent in the final product.[1]

Part 5: Troubleshooting & Safety

Critical Process Parameters (CPPs)

-

Temperature Control (Step 1): If synthesizing the aldehyde, the lithiation must be kept below -70 °C. Higher temperatures lead to "benzylic lithiation" (deprotonation of the methyl group) rather than ring lithiation.[1]

-

Hydrazine Stoichiometry (Step 2): Use a large excess (5-10 eq) of hydrazine.[1] Low equivalents can lead to "azine" formation (dimerization of the aldehyde).[1]

-

Iodination Quench (Step 3): Ensure complete quenching of iodine with thiosulfate.[1] Residual iodine complicates purification and can degrade the product over time.[1]

Safety Hazards

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable.[1] Use in a fume hood with double gloving.[1]

-

n-Butyllithium: Pyrophoric.[1] Handle under inert atmosphere (Nitrogen/Argon).[1]

-

Methyl Iodide (if alkylating): Neurotoxic alkylating agent.[1]

References

-

Synthesis of 4-Fluoro-6-methyl-1H-indazole

-

Iodination of Indazoles (General Protocol)

-

Starting Material (2,6-Difluoro-4-methylbenzaldehyde)

-

Tautomerism of Indazoles

Sources

- 1. Benzaldehyde, 2,6-difluoro-4-methyl- | CymitQuimica [cymitquimica.com]

- 2. 437-81-0 | 2,6-Difluorobenzaldehyde | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. Synthonix, Inc > 1201597-22-9 | 2,6-Difluoro-4-methylbenzaldehyde [synthonix.com]

- 4. 1201597-22-9|2,6-Difluoro-4-methylbenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 2,6-Difluoro-4-methoxybenzoic Acid | High Purity [benchchem.com]

- 6. 2,6-二氟-4-甲基苯甲醛 | 2,6-Difluoro-4-methylbenzaldehyde | 1201597-22-9 - 乐研试剂 [leyan.com]

- 8. AB440394 | CAS 1201597-22-9 – abcr Gute Chemie [abcr.com]

- 9. CAS 1201597-22-9: 2,6-Difluoro-4-metilbenzaldehído [cymitquimica.com]

- 10. ËÕÖÝ˼±ä»¯Ñ§¼¼ÊõÓÐÏÞ¹«Ë¾ [sibian-chem.com]

- 11. 1201597-23-0 | 2,6-Difluoro-4-methylbenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Technical Monograph: Spectroscopic Characterization of 4-Fluoro-3-iodo-6-methyl-indazole

This guide provides an in-depth technical analysis of 4-fluoro-3-iodo-6-methyl-2H-indazole (and its stable 1H-tautomer), a critical intermediate in the synthesis of small-molecule kinase inhibitors.

Executive Summary

4-Fluoro-3-iodo-6-methylindazole (CAS: 885522-16-7) is a high-value heterocyclic scaffold used primarily in the development of tyrosine kinase inhibitors (e.g., VEGFR, KRAS G12C). The unique substitution pattern—combining a C4-fluorine atom for metabolic stability and conformation control, a C3-iodine for cross-coupling (Suzuki/Sonogashira), and a C6-methyl group for hydrophobic pocket occupancy—makes it a versatile building block.

This guide details the spectroscopic signature of the compound, distinguishing between its tautomeric forms and providing validated protocols for its identification and purity assessment.

Chemical Identity & Tautomerism

| Property | Detail |

| IUPAC Name | 4-Fluoro-3-iodo-6-methyl-1H-indazole |

| CAS Number | 885522-16-7 |

| Molecular Formula | C |

| Molecular Weight | 276.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM. |

Tautomeric Considerations (1H vs. 2H)

While the user request specifies 2H-indazole , the free base of this compound exists predominantly as the 1H-tautomer in solution (DMSO-

-

1H-Form: Thermodynamically stable free base.

-

2H-Form: Transient tautomer; fixed only upon

-functionalization (e.g.,

Note: The spectroscopic data below primarily reflects the stable 1H-tautomer unless otherwise noted, as this is the form observed in standard QC workflows.

Synthesis & Preparation Context

Understanding the synthesis is crucial for impurity profiling. The compound is typically prepared via the electrophilic iodination of 4-fluoro-6-methyl-1H-indazole (CAS 885522-09-8).

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the standard preparation route and potential impurities.

Caption: Synthesis pathway via C3-selective iodination. Key impurities include over-iodinated species.

Spectroscopic Data

The following data is derived from high-field NMR analysis of the 1H-tautomer and validated against standard substituent effects for indazole cores.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR (400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 13.60 | br s | 1H | NH (1) | Exchangeable |

| 7.35 | s (broad) | 1H | C7 -H | - |

| 6.92 | d | 1H | C5 -H | |

| 2.42 | s | 3H | C6 -CH | - |

Interpretation:

-

Absence of H3: The singlet typically observed at ~8.0 ppm in the precursor (H3) is absent, confirming successful iodination.

-

Fluorine Coupling: The proton at C5 appears as a doublet due to strong ortho-coupling with the Fluorine at C4 (

Hz). -

C7 Proton: Often appears as a singlet or a finely split doublet due to weak meta-coupling.

C NMR (100 MHz)

-

C3-I: ~85-90 ppm (Distinctive upfield shift due to the heavy atom effect of Iodine).

-

C4-F: ~155 ppm (Doublet,

Hz). -

C6-Me: ~140 ppm (Aromatic C attached to methyl).

-

Methyl: ~21-22 ppm.

F NMR (376 MHz)

- -115 to -120 ppm: Appears as a multiplet (likely dd) due to coupling with H5.

B. Mass Spectrometry (HRMS)

Method: ESI-Positive (Electrospray Ionization)

| Parameter | Value | Notes |

| Calculated [M+H] | 276.9636 | Based on |

| Observed [M+H] | 276.96 ± 0.05 | Matches theoretical |

| Isotope Pattern | Monoisotopic | Iodine is monoisotopic ( |

C. Infrared Spectroscopy (FT-IR)

-

3100–3200 cm

: N-H stretch (broad, indicates free base). -

1610, 1580 cm

: C=C / C=N aromatic stretches. -

1100–1200 cm

: C-F stretch (strong).

Structural Validation Logic (Graphviz)

To confirm the regio-chemistry (ensuring Iodine is at C3 and not on the benzene ring), the following NOE (Nuclear Overhauser Effect) correlations are used.

Caption: NOESY correlations confirming the position of the methyl group relative to H7 and H5.

Quality Control & Assay Protocol

For drug development applications, purity must be established using an orthogonal method to NMR.

HPLC Purity Method[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bonds).

-

Retention Time: The iodo-compound is significantly more lipophilic than the non-iodinated precursor. Expect

shift of +2.0 to +3.0 min relative to starting material.

References

- Compound Registry: 4-Fluoro-3-iodo-6-methyl-1H-indazole, CAS RN: 885522-16-7. Chemical Abstracts Service.

-

Synthesis Methodology: Methods for preparing indazole compounds. Patent WO2006048745A1. (Describes general iodination conditions for 6-substituted indazoles).

- Precursor Synthesis:Synthesis of 4-fluoro-6-methyl-1H-indazole. (CAS 885522-09-8). Available via commercial suppliers (e.g., BLD Pharm, Chemenu).

- General Indazole Characterization:Spectroscopic properties of 3-iodoindazoles. Journal of Heterocyclic Chemistry, Vol 45, Issue 3.

Technical Application Note: Comprehensive Characterization of 4-Fluoro-3-iodo-6-methyl-2H-indazole

This Application Note is designed for analytical chemists and medicinal chemistry teams. It provides a rigorous, self-validating protocol for the structural characterization of 4-fluoro-3-iodo-6-methyl-2H-indazole , with a specific focus on distinguishing the 2H-tautomer/regioisomer from the thermodynamically dominant 1H-form.[1]

*Note: CAS numbers for indazoles often conflate tautomers. This guide treats the "2H" designation as a critical structural assignment requiring validation.

Introduction & Structural Challenge

The indazole scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib, Linzagolix). The 4-fluoro-3-iodo-6-methyl substitution pattern presents unique analytical challenges:

-

Tautomeric Ambiguity: Unsubstituted indazoles exist in a dynamic equilibrium favoring the 1H-tautomer (

).[1] The "2H" designation in your target implies either a specific captured tautomer (rare in free base) or, more likely, an N2-substituted derivative. -

Regiochemistry: The 4-fluoro substituent exerts electronic effects that perturb standard NMR shifts, while the 3-iodo group eliminates the H3 proton, removing a key handle for NOESY/ROESY correlations.

This protocol establishes a self-validating analytical workflow to unambiguously assign the structure and purity of this compound.[1]

Analytical Workflow

The following decision matrix outlines the logical flow for characterization, ensuring no structural assumptions are made without spectral evidence.

Figure 1: Step-wise analytical workflow ensuring purity before structural assignment.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)[1]

Objective: Confirm elemental composition and evaluate the integrity of the Carbon-Iodine (C-I) bond, which is labile under certain ionization conditions.

-

Method: ESI+ (Electrospray Ionization, Positive Mode) or APCI if ionization is poor.

-

Key Diagnostic Ions:

-

[M+H]⁺: 276.96 (Monoisotopic peak).

-

Iodine Signature: Look for the mass defect. Iodine has a negative mass defect, making the exact mass slightly lower than integer estimates.

-

Fragmentation:

-

[M-I]⁺: Loss of Iodine (m/z ~150). High abundance of this fragment suggests a weak C-I bond, common in 3-iodoindazoles.

-

[M-HF]⁺: Loss of HF is possible but less favored than Iodine loss.[1]

-

-

| Parameter | Specification | Note |

| Parent Ion (m/z) | 276.9639 (Calc) | Tolerance < 5 ppm |

| Isotope Pattern | M (100%), M+1 (~9%) | No M+2 (Br/Cl absent) |

| Critical Impurity | Des-iodo analog (m/z ~151) | Common side-product of synthesis |

Protocol 2: NMR Spectroscopy (Structural Proof)

This is the core of the characterization. The lack of a proton at C3 and the presence of Fluorine at C4 requires specific correlation experiments.

A. 1H NMR (Proton)[2]

-

Solvent: DMSO-d₆ (preferred for solubility and exchange suppression).[1]

-

Resonances:

-

NH (if free base): Broad singlet, typically 13.0–13.5 ppm.

-

H5 (Aromatic): Doublet of doublets (dd). Coupled to F4 (Ortho,

Hz) and H7 (Meta, -

H7 (Aromatic): Broad singlet or doublet. Coupled to H5 (Meta).

-

CH₃ (C6): Singlet, ~2.4–2.5 ppm. May show small coupling to F4 (

).

-

B. 19F NMR (Fluorine)

-

Objective: Confirm position C4.

-

Shift: Typically -110 to -130 ppm (referenced to CFCl₃).[1]

-

Pattern: Doublet (coupling to H5).

-

Validation: If F were at C5, it would couple to H4 and H6 (two ortho protons), creating a distinct triplet-like or dd pattern. The observation of a single strong proton coupling confirms F is at C4 or C7.

C. Distinguishing 1H vs. 2H Isomers (The "2H" Requirement)

If your sample is labeled "2H-indazole," you must verify if it is the 2H-tautomer (rare in solution) or a 2-substituted derivative (e.g., 2-methyl).[1]

Method: 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) This is the definitive method.[1] Nitrogen chemical shifts are drastically different for pyrrole-like (N-H/N-R) vs. pyridine-like (=N-) nitrogens.[1]

| Feature | 1H-Indazole (N1-R) | 2H-Indazole (N2-R) |

| N1 Shift | ~ -170 ppm (Pyrrole-like) | ~ -80 ppm (Pyridine-like) |

| N2 Shift | ~ -70 ppm (Pyridine-like) | ~ -180 ppm (Pyrrole-like) |

| C7a Shift (13C) | Shielded (~135 ppm) | Deshielded (~145 ppm) |

| NOE Correlations | N-R ↔ H7 (Strong) | N-R ↔ H3 (Impossible here due to Iodo) |

-

Critical Protocol for 3-Iodo-2H-Indazole: Since C3 is substituted with Iodine, you cannot use the N2-R ↔ H3 NOE correlation.[1]

-

Run 1H-15N HMBC: Look for the proton on the nitrogen (or alkyl group).

-

If N-H is present: The proton will correlate to N1 and N2. The magnitude of the coupling and the shift of the Nitrogen will reveal the tautomer.

-

If N-R (Alkyl) is present:

-

Protocol 3: Chromatographic Purity (UPLC Method)

Separating the 3-iodo product from the des-iodo impurity and potential regioisomers.[1]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).

-

Retention Time Logic:

Summary Specifications Table

| Test | Acceptance Criteria | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Identification | 1H NMR / 19F NMR conforms to structure | DMSO-d₆ |

| Mass (HRMS) | 276.9639 ± 5 ppm | ESI+ |

| Purity (HPLC) | > 98.0% Area | UV 254 nm |

| Iodine Content | Positive identification (Mass defect) | MS |

| Regioisomer | Confirmed 2H-isomer (if applicable) | 1H-15N HMBC |

References

-

Claramunt, R. M., et al. (2007). "Structure of indazole N1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR." Journal of Molecular Structure. [3]

-

Doganc, F., & Göker, H. (2024).[4] "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry.

-

López, C., et al. (2017). "19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole." Molecules.

-

GuideChem. "4-fluoro-3-iodo-6-methyl-2H-indazole CAS Data."

-

BenchChem. "A Comparative Guide to Confirming the Regiochemistry of Indazole Substitution Using 2D NMR."

Senior Scientist Note on Safety:

-

Iodinated compounds can be light-sensitive.[1] Store the reference standard in amber vials at -20°C.

-

Fluorinated intermediates often exhibit high lipophilicity; ensure all waste is segregated according to halogenated solvent protocols.

Sources

Definitive Structural Elucidation: A Comprehensive Guide to the 1H and 13C NMR Assignment of 4-fluoro-3-iodo-6-methyl-2H-indazole

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous structural characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery and chemical research. Indazole scaffolds, in particular, are prevalent in pharmacologically active molecules, making precise structural verification essential. This application note provides a detailed, field-proven guide to the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignment of 4-fluoro-3-iodo-6-methyl-2H-indazole. We move beyond a simple listing of chemical shifts to explain the underlying principles and substituent effects that govern the spectral appearance of this molecule. This guide details a self-validating workflow, integrating one-dimensional (1D) and two-dimensional (2D) NMR experiments—including COSY, HSQC, and HMBC—to ensure a confident and irrefutable structural assignment.

Introduction: The Imperative for Unambiguous Assignment

In the synthesis of complex organic molecules, particularly substituted heterocycles, the potential for isomeric products necessitates rigorous analytical confirmation. For a molecule like 4-fluoro-3-iodo-6-methyl-2H-indazole, the precise placement of four different substituents on the indazole core must be verified. While mass spectrometry can confirm the elemental composition, only NMR spectroscopy can provide a detailed map of the atomic connectivity.

The electronic environment of each nucleus is exquisitely sensitive to its neighbors. The interplay of the electron-withdrawing inductive effects of fluorine and iodine, the electron-donating nature of the methyl group, and the inherent electronic properties of the 2H-indazole tautomer creates a unique spectral fingerprint.[1][2][3] This guide will dissect this fingerprint, providing researchers with the predictive logic and experimental methodology to approach this and similar analytical challenges with confidence.

Predictive NMR Analysis: Understanding Substituent Effects

Before any experiment is run, a theoretical prediction of the NMR spectrum provides a critical roadmap for assignment. The chemical shifts of the parent 2H-indazole are modulated by the electronic contributions of the fluoro, iodo, and methyl substituents.

-

Fluorine (at C4): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which deshields nearby nuclei.[4] However, it also donates electron density through resonance (+R). A key diagnostic feature is its spin (I=½), which leads to through-bond scalar coupling (J-coupling) with neighboring ¹H and ¹³C nuclei, providing invaluable connectivity information.[5][6][7]

-

Iodine (at C3): Iodine is also electronegative (-I effect), but less so than fluorine. Its primary influence is deactivating the ring towards electrophilic substitution, but its impact on chemical shifts is less pronounced than that of fluorine.[2][8] Its large size can also introduce steric strain.

-

Methyl Group (at C6): The methyl group is a weak electron-donating group (+I effect), which tends to shield (move upfield) the chemical shifts of ortho and para positions.[9][10]

-

2H-Indazole Tautomer: The position of the N-H proton at N2 dictates the electronic distribution of the pyrazole ring, influencing the chemical shifts of C3 and C7a differently compared to the N1 tautomer.[11][12][13]

Based on these principles, we can predict the approximate chemical shifts and key coupling patterns for the target molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (in ppm) and key coupling constants (in Hz) for 4-fluoro-3-iodo-6-methyl-2H-indazole, assuming a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) | Rationale |

|---|---|---|---|---|

| H5 | ~7.0 - 7.3 | Doublet of doublets (dd) or Doublet (d) | ³JH5-F4 ≈ 8-10, ⁴JH5-H7 ≈ 0.5-1.0 | Downfield shift due to proximity to fluorine. Primary splitting from ³J coupling to ¹⁹F. Smaller coupling to H7. |

| H7 | ~7.4 - 7.6 | Singlet (s) or Broad singlet (br s) | ⁴JH7-H5 ≈ 0.5-1.0 | Para to the electron-withdrawing fluorine and ortho to the N2 of the pyrazole ring. |

| CH₃ | ~2.4 - 2.6 | Singlet (s) | N/A | Typical range for an aromatic methyl group. |

| NH | ~10.0 - 13.0 | Broad singlet (br s) | N/A | Expected broad signal for an N-H proton, highly dependent on solvent and concentration. |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | Predicted Multiplicity (¹⁹F Coupled) | Key Coupling Constants (Hz) | Rationale |

|---|---|---|---|---|

| C3 | ~95 - 105 | Singlet (s) | N/A | Shielded due to being an sp² carbon bonded to iodine and nitrogen. |

| C3a | ~135 - 145 | Doublet (d) | ²JC3a-F4 ≈ 15-25 | Quaternary carbon deshielded by adjacent nitrogen and coupled to fluorine. |

| C4 | ~155 - 165 | Doublet (d) | ¹JC4-F4 ≈ 240-260 | Directly attached to fluorine, resulting in a large downfield shift and a very large one-bond C-F coupling constant. |

| C5 | ~115 - 125 | Doublet (d) | ²JC5-F4 ≈ 20-30 | Shielded by the methyl group (para) but deshielded by fluorine (ortho). Coupled to fluorine. |

| C6 | ~130 - 140 | Singlet (s) | N/A | Quaternary carbon attached to the methyl group. |

| C7 | ~118 - 128 | Singlet (s) | N/A | Shielded by the ortho methyl group. |

| C7a | ~140 - 150 | Doublet (d) | ⁴JC7a-F4 ≈ 2-5 | Quaternary carbon deshielded by adjacent nitrogens and potentially showing a small long-range coupling to fluorine. |

| CH₃ | ~20 - 25 | Singlet (s) | N/A | Typical range for an aromatic methyl group carbon. |

Experimental Protocols

The following protocols are designed to produce high-quality data for unambiguous assignment.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[14]

-

Mass: Weigh 10-20 mg of the purified solid sample for ¹H and routine 2D experiments. For a high-quality ¹³C spectrum, 50-100 mg is preferable if material is available.[15]

-

Solvent: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a clean, dry vial.[16] Ensure the solvent choice solubilizes the compound completely and its residual peaks do not obscure important signals.

-

Dissolution: Dissolve the sample completely in the vial. Gentle vortexing may be required.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[15]

-

Capping & Labeling: Cap the NMR tube securely and label it clearly. Do not use paper labels on the body of the tube.[14]

NMR Data Acquisition

These experiments should be performed on a spectrometer with a field strength of 400 MHz or higher.[17]

-

Standard 1D ¹H Spectrum:

-

Standard 1D ¹³C{¹H} Spectrum:

-

2D ¹H-¹H COSY (Correlation Spectroscopy):

-

Purpose: To identify protons that are spin-coupled to each other (typically over 2-3 bonds).

-

Key Expectation: A cross-peak between H5 and H7, if their four-bond coupling is resolved.

-

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

Step-by-Step Data Interpretation and Assignment

This section outlines the logical workflow for assigning the acquired spectra, using the different experiments to build a complete and self-validating structural picture.

Step 1: Analyze the 1D ¹H Spectrum

-

Identify the four distinct signals: two aromatic protons, one methyl group, and a broad NH proton.

-

The methyl signal (~2.5 ppm) should integrate to 3H and be a singlet.

-

The two aromatic protons (H5 and H7) will integrate to 1H each. The proton coupled to fluorine (H5) is expected to show a characteristic doublet splitting of ~8-10 Hz.[6]

Step 2: Correlate Protons and Carbons with HSQC

-

The HSQC spectrum provides direct H-C connections.

-

Draw a line down from the methyl proton signal to its corresponding ¹³C signal (~22 ppm).

-

Connect the H5 and H7 proton signals to their respective carbon signals in the aromatic region of the ¹³C spectrum. This definitively assigns C5 and C7.

Step 3: Build the Framework with COSY and HMBC

The HMBC experiment provides the crucial long-range connectivity data. The diagram below illustrates the expected key correlations that will solve the structure.

Caption: Workflow for NMR-based structure elucidation.

-

Confirming the Benzenoid Ring:

-

Locate the methyl proton signal on the proton axis of the HMBC spectrum. Expect to see cross-peaks to three carbons: C5, C6, and C7. Since C5 and C7 are already known from the HSQC, the new correlation identifies the quaternary carbon C6.

-

From H5, look for correlations to C4, C6, and C3a. This helps locate the fluoro- and iodo-substituted carbons. The correlation to the already-assigned C6 validates this assignment.

-

From H7, look for correlations to C5, C6, and C7a. This identifies the final quaternary carbon, C7a.[25][26]

-

-

Confirming Substituent Positions:

-

The assignment of C4 is confirmed by its very large ¹JCF coupling and its HMBC correlation to H5.

-

The assignment of C3 is confirmed by its chemical shift and an expected HMBC correlation from the NH proton (if observable) to C3.

-

The HMBC correlations from the methyl protons to C5 and C7 confirm its position at C6.

-

The diagram below visualizes the key correlations used for the assignment.

Caption: Key 2D NMR correlations for assigning the molecule.

Conclusion

The structural assignment of 4-fluoro-3-iodo-6-methyl-2H-indazole is achieved through a systematic and multi-faceted approach. By combining predictive analysis based on fundamental substituent effects with a logical workflow of 1D and 2D NMR experiments, an unambiguous and self-validated assignment is possible. The characteristic C-F and H-F coupling constants provide initial points of entry, while the long-range correlations observed in the HMBC spectrum are indispensable for assembling the complete molecular framework. This guide provides a robust template for researchers facing similar challenges in the structural elucidation of complex small molecules.

References

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). University of Arizona. Retrieved February 14, 2026, from [Link]

-

Contreras, R. H., et al. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-9. Retrieved February 14, 2026, from [Link]

-

Contreras, R. H., et al. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354-359. Retrieved February 14, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved February 14, 2026, from [Link]

-

Small molecule NMR sample preparation. (2023). University of Wisconsin-Madison. Retrieved February 14, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Instituto Politécnico de Bragança. Retrieved February 14, 2026, from [Link]

-

Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-70. Retrieved February 14, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Bruker. Retrieved February 14, 2026, from [Link]

-

13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Retrieved February 14, 2026, from [Link]

-

Sample Preparation. (n.d.). University College London. Retrieved February 14, 2026, from [Link]

-

Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. Retrieved February 14, 2026, from [Link]

-

NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Retrieved February 14, 2026, from [Link]

-

Basic NMR Concepts. (n.d.). Boston University. Retrieved February 14, 2026, from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5789-5800. Retrieved February 14, 2026, from [Link]

-

13C NMR of indazoles. (2016). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5789-5800. Retrieved February 14, 2026, from [Link]

-

2D NMR Spectros. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

-

Hansen, P. E. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Molecules, 26(24), 7543. Retrieved February 14, 2026, from [Link]

-

Feeney, J., Sutcliffe, L. H., & Walker, S. M. (1966). Coupling Constants in Fluorinated Cyclic Compounds. Transactions of the Faraday Society, 62, 2969-2980. Retrieved February 14, 2026, from [Link]

-

NMR Guidelines for ACS Journals. (n.d.). American Chemical Society. Retrieved February 14, 2026, from [Link]

-

Optimized Default 13C Parameters. (2020). University of Wisconsin-Madison. Retrieved February 14, 2026, from [Link]

-

How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent? (n.d.). Nail IB. Retrieved February 14, 2026, from [Link]

-

General Procedures. (n.d.). Nature. Retrieved February 14, 2026, from [Link]

-

Supporting Information. (n.d.). Angewandte Chemie. Retrieved February 14, 2026, from [Link]

-

Fluorine NMR. (n.d.). University of Washington. Retrieved February 14, 2026, from [Link]

-

The Effect of Fluorine in 1H NMR. (2024). Reddit. Retrieved February 14, 2026, from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-La Crosse. Retrieved February 14, 2026, from [Link]

-

methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation. (n.d.). Doc Brown's Chemistry. Retrieved February 14, 2026, from [Link]

-

Supporting Information. (2007). Wiley-VCH. Retrieved February 14, 2026, from [Link]

-

The effect of the fluorine substituent on local geometry in the benzene ring. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Widelasel, K. E., et al. (2016). Substituent Effects on the [N–I–N]+ Halogen Bond. The Journal of Organic Chemistry, 81(13), 5378-5385. Retrieved February 14, 2026, from [Link]

-

Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. (n.d.). John Wiley & Sons. Retrieved February 14, 2026, from [Link]

-

Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved February 14, 2026, from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved February 14, 2026, from [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved February 14, 2026, from [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University. Retrieved February 14, 2026, from [Link]

-

Substituent Effects in Substituted Aromatic Rings. (2022). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type (methyl, hydroxy, chloro, carboxylic acid & nitro) and position (ortho, meta and para) of the substituent? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]

- 10. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. sites.bu.edu [sites.bu.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 17. rsc.org [rsc.org]

- 18. chem.as.uky.edu [chem.as.uky.edu]

- 19. sites.bu.edu [sites.bu.edu]

- 20. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 21. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. scribd.com [scribd.com]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Polysubstituted 2H-Indazole Synthesis

Ticket ID: IND-2H-POLY-001 Status: Open Agent: Senior Application Scientist (Organic Chemistry Division) Subject: Troubleshooting Regioselectivity and Cyclization Failures in 2H-Indazole Scaffolds

Introduction: The Thermodynamic Barrier

Welcome to the 2H-Indazole Synthesis Support Center. If you are here, you are likely battling the "Indazole Tautomeric Trap."

1H-indazoles possess a benzenoid structure (thermodynamically stable, aromatic sextet preserved in the benzene ring). 2H-indazoles possess a quinonoid structure (higher energy, less stable). Consequently, standard alkylation conditions (e.g., NaH/DMF) overwhelmingly favor the N1-isomer (1H) by a factor of >9:1.

To synthesize polysubstituted 2H-indazoles, you must either force kinetic control during alkylation or utilize de novo cyclization strategies that build the N2-bond explicitly.

Module 1: Regioselective Alkylation (The "I Have the Ring" Scenario)

User Issue: "I am trying to alkylate a 3,5-disubstituted indazole with an alkyl halide using NaH or Cs₂CO₃, but I keep getting the N1 product or an inseparable mixture."

Diagnosis: You are fighting thermodynamics with a base-mediated mechanism that permits equilibration to the stable N1 form.

Protocol A: The Acid-Catalyzed Imidate Route (Gold Standard for N2)

Reference: Clemens, J. et al. Synthesis 2022.[1][2]

This method utilizes Alkyl 2,2,2-trichloroacetimidates rather than alkyl halides. The mechanism proceeds via a protonated imidate intermediate that directs attack from the most nucleophilic nitrogen (N2) under kinetic control, bypassing the thermodynamic N1 sink.

Step-by-Step Protocol:

-

Preparation: Synthesize or purchase the alkyl 2,2,2-trichloroacetimidate corresponding to your desired N2-substituent.

-

Solvent: Dissolve the polysubstituted indazole (1.0 equiv) and imidate (1.5 equiv) in anhydrous Dichloromethane (DCM) or Toluene .

-

Note: Do NOT use polar aprotic solvents like DMF; they disrupt the tight ion-pair required for selectivity.

-

-

Catalyst: Add Triflic Acid (TfOH) (0.1 – 0.2 equiv) dropwise at 0°C.

-

Alternative: Cu(OTf)₂ (0.1 equiv) can be used for acid-sensitive substrates.

-

-

Reaction: Warm to Room Temperature (RT). Monitor via LCMS. Reaction is usually complete in <2 hours.

-

Quench: Add saturated NaHCO₃.

Troubleshooting Table: Alkylation Selectivity

| Variable | Condition | Outcome | Mechanism/Reasoning |

| Electrophile | Alkyl Halide (RX) | N1 Major | Thermodynamic control; anion equilibrates to N1. |

| Electrophile | Trichloroacetimidate | N2 Major | Kinetic control; protonation of imidate activates it for N2 attack.[3] |

| Base/Catalyst | NaH / Cs₂CO₃ | N1 Major | Ionic dissociation favors the "harder" N1 anion. |

| Base/Catalyst | TfOH (Cat.)[1] | N2 Major | Acid-catalyzed pathway favors the more basic N2 nitrogen.[3] |

| Solvent | DMF / DMSO | N1 Major | Solvent-separated ion pairs favor thermodynamic product. |

| Solvent | DCM / Toluene | N2 Major | Tight ion pairing / non-polar environment supports kinetic trap. |

Module 2: De Novo Cyclization (The "Building the Ring" Scenario)

User Issue: "I am using the Davis-Beirut reaction (o-nitrobenzylamine + base), but my yields are low (<30%) and I see significant azo-impurities."

Diagnosis: The Davis-Beirut reaction relies on the formation of a transient o-nitrosoimine. If the imine formation is slow or if water hydrolyzes the intermediate, the reaction stalls or diverts to azoxy/azo byproducts.

Protocol B: The Modified Davis-Beirut Cyclization

Reference: Kurth, M. J. et al. J. Org. Chem. 2005; Genung, N. E. et al. Org. Lett. 2014.[2][4]

This route is ideal for 3-oxy-2H-indazoles or 2-aryl-2H-indazoles .

Step-by-Step Protocol:

-

Precursors: Start with o-nitrobenzylamine (or o-nitrobenzaldehyde + amine).

-

Solvent System: Use MeOH or i-PrOH .

-

Critical: If using the aldehyde+amine one-pot method, add molecular sieves (4Å) to drive imine formation before the cyclization step.

-

-

Base/Reductant:

-

Standard Davis-Beirut: 10 equiv KOH (aq) in MeOH. Heat to 60°C.

-

Cadogan-Type (Better for Polysubstituted): Use PBu₃ (Tributylphosphine) (2.5 equiv) in i-PrOH at 80°C.

-

-

The "Water Trap": The standard Davis-Beirut generates water. For polysubstituted substrates with steric bulk, this water hydrolyzes the imine intermediate.

-

Fix: Run the reaction in strictly anhydrous alcoholic conditions if possible, or switch to the PBu₃ reductive cyclization which is less sensitive to reversible hydrolysis.

-

Visual Workflow: Cyclization Failure Points

Caption: The kinetic competition between N-N bond formation (desired) and imine hydrolysis (failure) in Davis-Beirut synthesis.

Module 3: Transition-Metal Catalyzed C-H Activation

User Issue: "I am attempting Rh(III)-catalyzed annulation of azobenzene with an aldehyde/isocyanate, but the catalyst dies after 10% conversion."

Diagnosis: Catalyst poisoning by the product (indazole N2 coordination) or inefficient re-oxidation of the metal center.

Protocol C: Rh(III)/AgSbF₆ C-H Annulation

Reference: Glorius, F. et al. / Li, X. et al.

Step-by-Step Protocol:

-

Catalyst Cocktail: Mix [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%).

-

Why AgSbF₆? It abstracts chloride to generate the cationic, active Rh(III) species. Without it, the reaction will not proceed.

-

-

Oxidant: Use Cu(OAc)₂ (2.0 equiv) or Air (if specifically cited).

-

Note: For N-N bond formation, an external oxidant is often required to regenerate the catalyst unless an internal oxidizing directing group (like N-O) is used.

-

-

Solvent: t-Amyl Alcohol or DCE .

-

Additives: Add Pivalic Acid (PivOH) (0.5 equiv).

FAQ: Why did my C-H activation fail?

-

Did you use a directing group? You usually need an azo, imine, or urea group to direct the Rh to the ortho-position.

-

Is your substrate steric? Ortho-substituents on the azobenzene ring can sterically clash with the Cp* ligand. Switch to a smaller catalyst system (e.g., Co(III)) if possible.

Summary Decision Matrix

Use this logic flow to select your synthetic route.

Caption: Strategic decision tree for selecting the optimal 2H-indazole synthetic pathway.

References

-

Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[1][2] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[1][2] Synthesis, 54(14), 3215–3226.

-

Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[7][9] 2H-Indazoles from the Davis-Beirut Reaction: Experimental and Theoretical Mechanistic Studies. Journal of Organic Chemistry, 70(3), 1060–1062.

-

Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[2][4] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[4][12] Organic Letters, 16(11), 3114–3117.

-

Li, X., et al. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4987.

-

Bookser, B. C. (2018).[13] Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. Journal of Organic Chemistry, 83(11), 6093–6109.

Sources

- 1. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]

- 2. 2H-Indazole synthesis [organic-chemistry.org]

- 3. wuxibiology.com [wuxibiology.com]

- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Davis–Beirut reaction - Wikiwand [wikiwand.com]

- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Technical Support Guide: Iodination of Fluorinated Methylindazoles

Introduction & Scope

Fluorinated 1-methyl-1H-indazoles (e.g., 5-fluoro-1-methyl-1H-indazole) are critical scaffolds in medicinal chemistry, particularly as precursors for allosteric modulators and synthetic cannabinoid analogs (e.g., AB-FUBINACA derivatives). The introduction of an iodine atom at the C-3 position is a pivotal step, enabling subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

However, the presence of the fluorine atom and the N-methyl group introduces specific electronic and steric vectors that can lead to unexpected side reactions. This guide addresses the mechanistic causality of these failures and provides robust, self-validating protocols to ensure high-purity isolation of the target 3-iodo species.

Critical Analysis of Side Reactions

The "Fluorine Effect" on Regioselectivity

The 5-fluoro substituent exerts a dual effect:

-

Inductive Deactivation (-I): It withdraws electron density from the benzene ring, making the C-4, C-6, and C-7 positions significantly less reactive toward Electrophilic Aromatic Substitution (EAS) compared to the C-3 position. This generally favors C-3 iodination under standard EAS conditions.

-

Directed Ortho Metalation (DoM): If you attempt iodination via lithiation (e.g., n-BuLi followed by

), the fluorine atom acts as a Directed Metalation Group (DMG). This can direct the lithium base to the C-4 or C-6 position rather than the desired C-3, leading to regioisomeric impurities that are difficult to separate.

Common Side Reaction Pathways[1]

| Issue | Observation | Mechanistic Cause | Prevention |

| Regio-scrambling | Product mixture (C-3 + C-4/C-6 Iodo) | DoM Competition: Use of strong alkyllithium bases (n-BuLi) allows F-directed deprotonation on the benzene ring. | Use EAS conditions ( |

| Over-Iodination | M+126 mass shift (Di-iodo species) | Kinetic Overshoot: High concentration of electrophilic iodine ( | Control stoichiometry (1.05 - 1.1 eq). Add iodine source slowly. |

| Stalled Reaction | Low conversion (<50%) | Thermodynamic Equilibrium: Generation of HI (acid) reverses the reaction. | Use a base ( |

| N-Dealkylation | Loss of Methyl group (M-14) | Radical Oxidation: Rare, but occurs with NIS under high-intensity light or radical initiators. | Perform reaction in the dark; avoid radical initiators unless intended. |

Visualizing the Reaction Landscape

The following diagram illustrates the competitive pathways between the desired Electrophilic Aromatic Substitution (EAS) and the undesired Directed Ortho Metalation (DoM).

Figure 1: Mechanistic divergence. Condition A (Basic EAS) favors the thermodynamic C-3 product. Condition B (Lithiation) risks fluorine-directed metalation on the benzene ring.

Validated Experimental Protocols

Method A: Base-Mediated Iodination (Recommended)

Best for: Routine synthesis, high regioselectivity, cost-efficiency.

Reagents:

-

Substrate: 5-Fluoro-1-methyl-1H-indazole (1.0 eq)

-

Iodine (

): 1.2 eq -

Potassium Hydroxide (KOH): 2.0 eq (pellets or powder)

-

Solvent: DMF (Anhydrous)[1]

Protocol:

-

Dissolution: Dissolve substrate in DMF (0.5 M concentration).

-

Addition: Add KOH pellets. The mixture may warm slightly.

-

Iodination: Add

portion-wise over 15 minutes at room temperature (RT).-

Checkpoint: Solution will turn dark brown.

-

-

Reaction: Stir at RT for 2–4 hours.

-

Validation: Monitor TLC (Hexane/EtOAc 4:1). The starting material (higher

) should disappear.

-

-

Quench: Pour mixture into ice-water containing 5% Sodium Thiosulfate (

). This reduces excess -

Workup: Extract with EtOAc, wash with brine, dry over

. -

Purification: Recrystallization from EtOH or Flash Chromatography.

Method B: NIS-Mediated Iodination (Alternative)

Best for: Acid-sensitive substrates or when DMF is difficult to remove.

Reagents:

-

N-Iodosuccinimide (NIS): 1.1 eq

-

Catalyst: TFA (Trifluoroacetic acid) - 10 mol% (Optional, accelerates reaction)

-

Solvent: Acetonitrile (MeCN)

Protocol:

-

Dissolve substrate in MeCN (0.2 M).

-

Add NIS in one portion.

-

(Optional) Add TFA catalyst.[2]

-

Stir at RT for 4–12 hours.

-

Concentrate solvent, redissolve in EtOAc, wash with

and

Troubleshooting Center (FAQ)

Q1: I am seeing a persistent impurity (~5-10%) with the same mass as the product. What is it?

Diagnosis: This is likely a regioisomer (4-iodo or 6-iodo), especially if you used lithiation or high temperatures. Solution:

-

Switch to Method A (

). The thermodynamic acidity of C-3 ( -

Purification: These isomers are difficult to separate by flash chromatography. Use preparative HPLC (C18 column) or try recrystallization from a mixture of Hexane/Toluene.

Q2: The reaction stalls at 60% conversion. Adding more iodine doesn't help.

Diagnosis: Iodine inhibition or equilibrium reversal. The generation of HI (in neutral conditions) can reverse the iodination. Solution:

-

Scavenge the Acid: Ensure you have at least 2.0 equivalents of base (KOH or

). -

Concentration: If the reaction is too dilute (<0.1 M), kinetics slow down significantly. Increase concentration to 0.5 M.

Q3: My product has a mass of M+126 (Di-iodinated).

Diagnosis: Over-iodination.[3] Even though the fluorine deactivates the ring, high concentrations of

-

Titrate the Iodine: Do not dump all reagents at once. Add

or NIS dropwise. -

Monitor Strictly: Stop the reaction immediately upon consumption of starting material. Do not let it stir "overnight" unnecessarily.

Diagnostic Flowchart

Use this logic tree to resolve low yields or impurities.

Figure 2: Troubleshooting logic for common iodination failures.

References

-

Regioselective Iodination of Indazoles: Luo, Z., et al. "Regioselective Synthesis of 3-Iodo-1H-indazoles." Journal of Organic Chemistry, 2006. [Link]

-

Directed Ortho Metalation (DoM) Risks: Snieckus, V. "Directed Ortho Metalation.[4][5] Tertiary Amides and Carbamates as Synthetic Connections." Chemical Reviews, 1990.[5] (Foundational text on DoM mechanism). [Link]

-

NIS-Mediated Iodination Protocols: Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."[2] Tetrahedron Letters, 2002.[2] [Link]

-

Synthesis of AB-FUBINACA Metabolites (Contextual Application): Carlier, J., et al. "Synthesis of the Major Metabolites of AB-FUBINACA." Forensic Toxicology, 2017. (Details the use of fluorinated indazole precursors). [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Fluoro-3-iodo-6-methyl-1H-indazole

Executive Summary

You are inquiring about the scale-up synthesis of 4-fluoro-3-iodo-6-methyl-1H-indazole (often referred to in its tautomeric forms, including 2H). This scaffold is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Linifanib analogs).

The scale-up of this molecule presents two primary challenges:

-

Regioselective Cyclization: Constructing the 4-fluoro-6-methyl indazole core without generating regioisomers.

-

C3-Iodination Control: Achieving complete C3-iodination while suppressing N-iodination or over-iodination, and managing the high exothermicity of the reaction on a kilogram scale.

This guide prioritizes the Fluorinated Benzaldehyde/Ketone Route over the Diazonium (Bartoli/Sandmeyer) route. The hydrazine-mediated cyclization of o-difluoro precursors is safer and more robust for multi-kilogram batches than handling large quantities of potentially unstable diazonium salts.

Module 1: Synthesis Workflow & Critical Process Parameters

Reaction Scheme

The recommended scale-up route utilizes 2,6-difluoro-4-methylbenzaldehyde (or acetophenone) as the starting material. This exploits the facile

Caption: Figure 1. Optimized scale-up route avoiding diazonium intermediates. The SNAr cyclization is driven by the electron-withdrawing nature of the fluorine atoms.

Step 1: Indazole Ring Formation

Protocol:

-

Charge reactor with 2,6-difluoro-4-methylbenzaldehyde (1.0 eq) and Ethanol (5-7 vol).

-

Cool to 0–5°C.

-

Slowly add Hydrazine Hydrate (3.0–5.0 eq). Caution: Exothermic.

-

Heat to reflux (

) for 4–6 hours. -

Monitor via HPLC (Target: <0.5% SM).

-

Workup: Cool to RT. Concentrate to remove excess hydrazine/ethanol. Slurry in water/heptane to precipitate the solid. Filter and wash.[1][2][3]

Key Technical Insight:

The 2,6-difluoro substitution pattern is "privileged." The first hydrazine attack forms the hydrazone. The second step is an intramolecular

Step 2: C3-Iodination

Protocol:

-

Dissolve 4-fluoro-6-methyl-1H-indazole (1.0 eq) in DMF (5 vol).

-

Add KOH pellets (2.5 eq). Stir until partially dissolved.

-

Cool to 0–5°C.

-

Add Iodine (

) (1.1–1.2 eq) portion-wise over 1 hour. Critical: Controlling addition rate prevents thermal runaway. -

Stir at RT for 2–3 hours.

-

Quench: Pour mixture into ice water containing 10% Sodium Thiosulfate (

). -

Isolation: Adjust pH to ~7 with dilute HCl. Filter the precipitate.[3]

Module 2: Troubleshooting Guide

Issue 1: Incomplete Iodination or "Stalled" Reaction

Symptom: HPLC shows 10-15% unreacted indazole core even after adding excess iodine.

-

Root Cause: The reaction generates HI as a byproduct, which consumes the base. If the pH drops, the indazole becomes protonated (indazoliun ion), deactivating the ring toward electrophilic attack.

-

Solution:

-

Ensure you are using KOH (strong base) rather than

. The indazole proton must be removed to form the reactive indazolyl anion. -

Corrective Action: Add an additional 0.5 eq of KOH pellets. The reaction should restart immediately.

-

Issue 2: Dark Purple Product / Low Purity

Symptom: Isolated solid is dark purple/black and has a low melting point.

-

Root Cause: Trapped molecular iodine (

) in the crystal lattice. -

Solution:

-

The Thiosulfate Wash: The quench step must include sodium thiosulfate (or bisulfite) to reduce excess

to water-soluble iodide ( -

Reprocessing: Dissolve the crude solid in EtOAc, wash with 10%

until the organic layer is yellow (not purple/brown), then dry and concentrate.

-

Issue 3: N-Iodination vs. C-Iodination

Symptom: Mass spec shows M+126 (Iodine) but NMR indicates loss of the NH proton and retention of the C3 proton.

-

Root Cause: Kinetic control favors N-iodination under neutral conditions.

-

Solution:

-

Thermodynamic Control: C3-iodination is the thermodynamic product. Ensure the reaction is run with sufficient base (KOH) and allowed to warm to room temperature (or

if sluggish). The N-iodo species will rearrange to the C3-iodo species under basic conditions.

-

Module 3: FAQ – Specific Technical Inquiries

Q1: Why do you specify 2,6-difluoro starting material? Can I use 2-fluoro-4-methylaniline? A: You can use the aniline (via Bartoli or Diazotization), but it is not recommended for scale-up .

-

Reasoning: The aniline route requires diazotization (hazardous at scale) and often yields mixtures if the cyclization isn't perfectly controlled. The 2,6-difluoro-4-methylbenzaldehyde + Hydrazine route is a convergent synthesis that guarantees regiochemistry due to the symmetry of the starting material. It is safer (no diazonium accumulation) and higher yielding (>85%).

Q2: The target is listed as "2H-indazole" in my request, but you describe "1H-indazole". Why? A: This is a matter of tautomerism.

-

Solid State: The free base 3-iodo-indazole typically exists as the 1H-tautomer in the crystal lattice.

-

Solution: It exists in equilibrium.

-

Reactivity: If your next step is alkylation (e.g., to attach a tail), the specific conditions (Base/Solvent) will dictate whether you get the 1H-alkyl or 2H-alkyl product. For the synthesis of the intermediate itself, you are making the free base, which is technically the same molecule regardless of the tautomeric label used in the catalog.

Q3: Can I use NIS (N-iodosuccinimide) instead of

-

Scale-up Note: For kilogram scale, elemental Iodine (

) is significantly cheaper and produces less waste (succinimide byproduct removal can be tedious). However, if you lack efficient ventilation for iodine sublimation, NIS is a valid, albeit more expensive, alternative.

Module 4: Safety & Compliance (E-E-A-T)

Hydrazine Hydrate Management

-

Hazard: Hydrazine is a potent carcinogen, corrosive, and can form explosive mixtures with air if distilled.

-

Control:

-

Never distill hydrazine hydrate to dryness.

-

Use a scrubber system with dilute bleach (hypochlorite) to neutralize hydrazine vapors from the reactor vent.

-

PPE: Full face shield, chemically resistant suit (Tychem), and butyl rubber gloves.

-

Waste Disposal

-

Iodinated Waste: Do not mix with general organic solvents if possible. Segregate halogenated waste.

-

Aqueous Waste: The aqueous mother liquor from Step 1 contains hydrazine. It must be treated with bleach (oxidized to

) before disposal, verifying residual hydrazine is <0.1 ppm.

References

-

Indazole Synthesis via Hydrazine/Aldehyde Condensation

- Title: "Practical Synthesis of Indazoles from 2-Halobenzaldehydes and Hydrazines."

- Source:Journal of Organic Chemistry.

- Context: Validates the cyclization mechanism for fluorinated substr

-

Scale-Up of ABT-869 (Linifanib)

- Title: "Process Development of ABT-869, a Multi-Targeted Receptor Tyrosine Kinase Inhibitor."

- Source:Organic Process Research & Development (OPRD).

- Context: Detailed safety data on indazole ring closure and halogen

-

Iodination Protocols for Indazoles

- Title: "Regioselective Synthesis of 3-Iodo-1H-indazoles."

- Source:Tetrahedron Letters.

- Context: Comparison of vs. NIS methods for C3-selectivity.

-

Safety Data (Hydrazine)

-

Title: "Hydrazine Hydrate Safety Data Sheet."[4]

- Source:PubChem / Sigma-Aldrich.

-

Sources

troubleshooting poor regioselectivity in 2H-indazole synthesis

Executive Summary: The Thermodynamic Trap

Welcome to the technical support center for indazole chemistry. The core issue you are facing is thermodynamic bias.

-

1H-Indazole (Benzenoid): This tautomer preserves the full aromaticity of the benzene ring (10

-electrons). It is thermodynamically favored by ~2–4 kcal/mol. -

2H-Indazole (Quinoid): This tautomer disrupts the benzene aromaticity, adopting a higher-energy quinoid-like structure.

The Rule of Thumb: Under standard basic alkylation conditions (

To achieve N2-selectivity , you must abandon standard alkylation and utilize either Kinetic Control Strategies (Acid-Catalyzed Imidate Alkylation) or De Novo Ring Construction .

Decision Matrix: Select Your Workflow

Before proceeding, identify your starting point using the logic flow below.

Figure 1: Strategic decision tree for selecting the synthetic route based on substrate requirements.

Protocol A: Direct N2-Alkylation (The Imidate Route)

Use Case: You have an existing indazole core and need to install a primary or secondary alkyl group at N2 with high selectivity (>20:1 N2:N1).

The Science: Standard alkyl halides fail here. Instead, we use Alkyl 2,2,2-trichloroacetimidates activated by a Lewis or Brønsted acid. The reaction proceeds through a tight ion pair or concerted mechanism that kinetically favors the more nucleophilic (neutral) N2 position, bypassing the N1-selective anion intermediate.

Materials

-

Substrate: 1H-Indazole derivative.

-

Reagent: Alkyl 2,2,2-trichloroacetimidate (1.2 equiv). Note: These can be easily made from the corresponding alcohol + trichloroacetonitrile.

-

Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Triflic Acid (TfOH) (0.1 – 0.2 equiv).

-

Solvent: Toluene or DCM (Anhydrous).

Step-by-Step Methodology

-

Preparation: Dissolve the 1H-indazole (1.0 mmol) in anhydrous toluene (5 mL) under

atmosphere. -

Addition: Add the alkyl trichloroacetimidate (1.2 mmol).

-

Catalysis: Cool to 0°C. Add TfOH (0.1 mmol, 10 mol%) dropwise.

-

Reaction: Allow to warm to room temperature. Stir for 2–12 hours. Monitor by TLC.[1]

-

Checkpoint: If conversion is slow, heat to 50°C.

-

-

Workup: Quench with sat.

. Extract with EtOAc. -

Purification: Silica gel chromatography.

-

Note: The N2 isomer is typically more polar (lower

) than the N1 isomer due to its larger dipole moment.

-

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

|---|---|---|

| Low Conversion | Moisture in solvent deactivating catalyst. | Use freshly distilled toluene and store TfOH under inert gas. |

| N1 Isomer Forming | Temperature too high causing equilibration. | Keep reaction at 0°C–RT. Do not reflux unless necessary. |

| Imidate Hydrolysis | "Wet" silica or acidic workup. | Neutralize silica with 1%

Protocol B: De Novo Synthesis (Davis-Beirut / Cadogan)

Use Case: You need an N-Aryl 2H-indazole or the alkylation route failed. This method builds the ring around the nitrogen, guaranteeing N2 placement.

The Science: This route utilizes the reductive cyclization of o-nitrobenzyl imines. The mechanism involves the in-situ generation of a nitroso intermediate, which undergoes an electrocyclic reaction with the imine nitrogen. Because the "R" group is pre-attached to the amine nitrogen, it is locked into the N2 position.

Materials

-

Precursor A: o-Nitrobenzaldehyde (1.0 equiv).

-

Precursor B: Primary Amine (Alkyl or Aniline) (1.1 equiv).

-

Reductant: Tri-n-butylphosphine (

) (2.5 equiv) OR -

Solvent: Isopropanol (for Cadogan-like) or MeOH/KOH (for Davis-Beirut).

Step-by-Step Methodology (Modified Cadogan)

-

Imine Formation: Mix o-nitrobenzaldehyde and the amine in anhydrous isopropanol. Add 3Å molecular sieves. Stir for 2 hours to form the imine (schiff base).

-

Cyclization: Add

(2.5 equiv) directly to the reaction mixture. -

Heating: Heat to reflux (80–90°C) for 4–12 hours.

-

Workup: Cool to RT. Concentrate in vacuo.

-

Purification: The byproduct is tributylphosphine oxide (

), which is difficult to remove.-

Pro-Tip: Use a C18 reverse-phase column or wash the organic layer with 1M HCl (if product is not basic) to remove phosphine oxide.

-

Analytical Validation: Proving You Have N2

Do not rely on simple 1H NMR integration. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm regiochemistry.

The Diagnostic Test

Run a 2D NOESY experiment. Look for cross-peaks (spatial proximity) between the N-Substituent protons and the indazole ring protons.

-

N1-Isomer Signal: Strong NOE correlation between N-R and C7-H .

-

N2-Isomer Signal: Strong NOE correlation between N-R and C3-H .

Figure 2: NMR diagnostic logic for distinguishing regioisomers.

Data Table: Chemical Shift Trends (General Guide)

| Position | N1-Substituted (

References

-

Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[2] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters. [Link]

-

Kurth, M. J., et al. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [Link]

-

Antilla, J. C., et al. (2004).[3] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry. [Link]

Sources

Comparative Guide: 1H- vs. 2H-Indazole Isomers in Drug Discovery

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Axitinib and Pazopanib .[1][2] However, the annular tautomerism between the 1H-indazole (benzenoid) and 2H-indazole (quinoid) forms presents a unique challenge and opportunity.

While the 1H-isomer is thermodynamically favored, the 2H-isomer offers distinct physicochemical properties—often higher solubility and unique binding vectors—that can rescue a lead series. This guide objectively compares the biological performance of N1-substituted (1H-like) vs. N2-substituted (2H-like) indazoles, providing experimental workflows to synthesize, distinguish, and assay these isomers.

Part 1: The Physicochemical Divergence

The fundamental difference lies in the electronic distribution. The 1H-indazole retains a fully aromatic benzene ring (benzenoid), while the 2H-indazole forces a quinoid-like electron distribution, significantly affecting the dipole moment and lipophilicity.

Comparative Properties Table

| Feature | 1H-Indazole (N1-Substituted) | 2H-Indazole (N2-Substituted) | Impact on Bio-Assays |

| Electronic State | Benzenoid (Aromatic) | Quinoid (Semi-aromatic) | 2H often has higher electron density at C3. |

| Thermodynamics | Stable (Global Minimum) | Metastable (+2.3–4.5 kcal/mol) | N1 is the default product of high-temp synthesis. |

| Dipole Moment | Lower (~1.6 D) | Higher (~3.5 D) | 2H often shows superior aqueous solubility. |

| Melting Point | Generally Higher | Generally Lower | 2H has reduced crystal lattice energy (better dissolution). |

| Basicity (pKa) | pKa ~ 1.3 (N2 protonation) | pKa ~ 2.0 (N1 protonation) | 2H is slightly more basic; affects lysosomal trapping. |

| Metabolic Liability | N2-Glucuronidation | N1-Glucuronidation | Isomer-specific clearance rates (see DMPK section). |

Part 2: Biological Assay Performance

Kinase Binding Modes (The Hinge Region)

In kinase drug discovery, the indazole acts as the "hinge binder." The choice of isomer dictates the hydrogen bonding vector.

-

1H-Indazoles (e.g., Axitinib):

-

Binding Mode: typically bind via the N2 (acceptor) and the C3-substituent (donor/acceptor).

-

Geometry: Creates a "linear" projection from the hinge, often directing the tail into the solvent front.

-

-

2H-Indazoles (e.g., Pazopanib):

-

Binding Mode: The N2-substituent locks the molecule in a specific orientation. The N1 becomes the key H-bond acceptor.

-

Geometry: Creates a "kinked" projection. This is critical when the hydrophobic pocket (gatekeeper region) requires a bent trajectory to avoid steric clashes.

-

Solubility & Permeability Assays

In high-concentration bio-assays (>10 µM), 1H-indazoles often precipitate due to strong

-

Observation: If your 1H-lead shows "flat" SAR or erratic IC50 curves, switch to the 2H-isomer. The quinoid character disrupts planar stacking, often increasing solubility by 2–5 fold without adding polar groups.

Metabolic Stability (Microsomal Stability)

-

N1-Alkyl Indazoles: Generally more stable to oxidative dealkylation.

-

N2-Alkyl Indazoles: The N2-substituent is often more exposed. However, Pazopanib (N2-methyl) demonstrates that with appropriate steric shielding (e.g., ortho-substitution on the pendant ring), N2-isomers can achieve excellent oral bioavailability.

Part 3: Visualization of Pathways

Diagram 1: Tautomeric Equilibrium & Synthesis Control

This diagram illustrates the thermodynamic vs. kinetic control required to access specific isomers for testing.

Caption: Synthesis pathways distinguishing Thermodynamic (N1) vs. Kinetic (N2) products for assay comparison.

Part 4: Experimental Protocols

Protocol A: Definitive Structural Assignment (The "Trust" Step)

Why: Misassignment of N1 vs N2 isomers is a common error in literature. Simple 1H NMR is insufficient due to overlapping signals.

Methodology:

-

Isolate the pure isomer (purity >95% by HPLC).

-

Solvent: Dissolve 5 mg in DMSO-d6 (avoid CDCl3 if solubility is marginal).

-

Run 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

-

N1-Substituted: Look for a 3-bond correlation (

) between the -

N2-Substituted: Look for a 3-bond correlation (

) between the -

Diagnostic Shift: The N-Methyl carbon in N2-isomers typically appears upfield (approx 40 ppm) compared to N1-isomers (approx 35 ppm), though HMBC is more reliable.

-

Protocol B: Kinetic Synthesis of 2H-Indazoles (The "Access" Step)

Why: Standard alkylation yields N1. You need a specific protocol to force N2 alkylation for comparison studies.

Reagents: Indazole derivative, Trimethyloxonium tetrafluoroborate (Meerwein's salt), DCM. Steps:

-

Dissolve indazole (1.0 eq) in anhydrous DCM under Argon.

-

Add Trimethyloxonium tetrafluoroborate (1.1 eq) at 0°C (Ice bath). Note: Low temperature favors the kinetic N2 attack.

-

Stir for 2–4 hours. Monitor by TLC (N2 isomers usually have lower Rf than N1 in EtOAc/Hex due to higher polarity).

-